

Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-5-fluoro-4-nitroaniline**

Cat. No.: **B1526599**

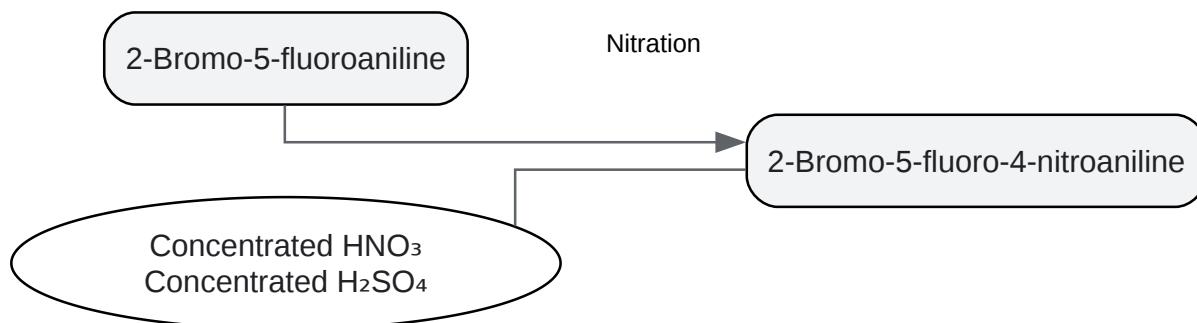
[Get Quote](#)

2-Bromo-5-fluoro-4-nitroaniline is a highly functionalized aromatic compound that has emerged as a critical building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its strategic arrangement of bromo, fluoro, nitro, and amino groups on the aniline core provides a versatile platform for constructing complex molecular architectures. The distinct electronic properties and reactivity of each substituent allow for a range of chemical transformations, making it an invaluable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).

Notably, this compound is a key precursor in the synthesis of Tezacaftor, a drug used in combination therapies for treating cystic fibrosis (CF)[1][2]. The presence of the bromine and fluorine atoms can significantly enhance the pharmacological properties of the final drug molecules, improving aspects like metabolic stability and binding affinity to biological targets[1]. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its synthesis, chemical properties, reactivity, and safe handling.

Physicochemical and Structural Properties

2-Bromo-5-fluoro-4-nitroaniline is typically a white to yellow or yellow-brown solid at room temperature[3]. Its core structure and key properties are summarized below.


Property	Value	Source(s)
CAS Number	952664-69-6	[1] [3] [4]
Molecular Formula	C ₆ H ₄ BrFN ₂ O ₂	[1] [4] [5]
Molecular Weight	235.01 g/mol	[1] [4] [5]
IUPAC Name	2-bromo-5-fluoro-4-nitroaniline	[3] [4]
Appearance	White to Yellow to Yellow-brown Solid	[3]
Purity	Typically ≥95-98%	[1] [6]
Storage	Refrigerator, under dry and sealed conditions	[3] [5]
SMILES	C1=C(C(=CC(=C1F)--INVALID-LINK--[O-])Br)N	[4]
InChIKey	PKDUOURYTVRBLI-UHFFFAOYSA-N	[3] [4]

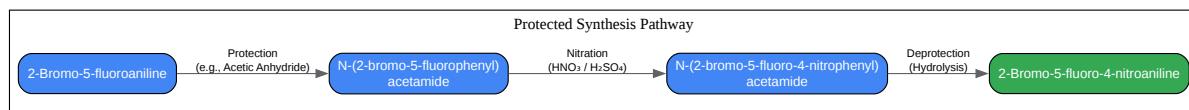
Synthesis Methodologies: A Comparative Analysis

The synthesis of **2-Bromo-5-fluoro-4-nitroaniline** requires careful regiochemical control to ensure the correct placement of the nitro group. Several pathways have been developed, each with distinct advantages and considerations for laboratory-scale or industrial production.

Method 1: Direct Nitration of 2-Bromo-5-fluoroaniline

This is the most straightforward approach, involving the direct electrophilic nitration of 2-bromo-5-fluoroaniline. The directing effects of the amino (-NH₂), bromo (-Br), and fluoro (-F) groups guide the incoming nitro group primarily to the C4 position (ortho to bromine, para to the amino group). However, this method can sometimes suffer from lower selectivity, leading to the formation of undesired isomers which can complicate purification[\[1\]](#).

[Click to download full resolution via product page](#)


Caption: Direct Nitration Synthesis Pathway.

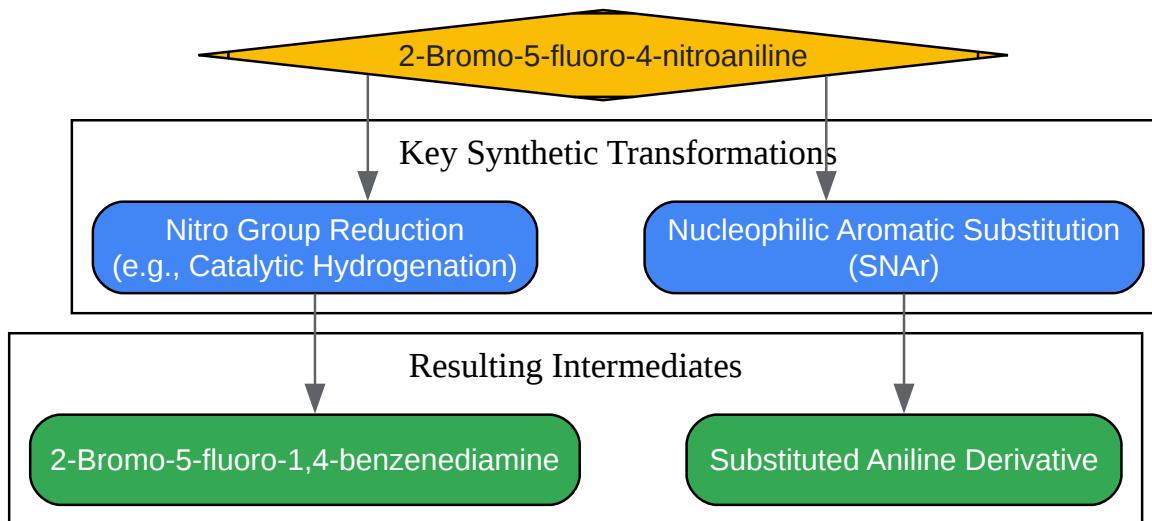
Experimental Protocol: Direct Nitration[7]

- Add 3.2 mL of concentrated sulfuric acid to a three-necked reaction flask equipped with a stirrer and thermometer.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add 0.5 g of 2-bromo-5-fluoroaniline while maintaining the internal temperature between 0-5 °C.
- Once the aniline is dissolved, add 0.37 g of concentrated nitric acid dropwise, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, stir the mixture at this temperature for 30 minutes.
- Slowly pour the reaction mixture into ice-water to precipitate the crude product.
- Extract the product with dichloromethane.
- Recrystallize the crude product from isopropanol to yield pure **2-bromo-5-fluoro-4-nitroaniline**.
 - Reported Yield: 53%
 - Reported Purity: 99.2%

Method 2: Protected Amino Group Synthesis

To enhance regioselectivity and prevent oxidation of the amino group, a protection-nitration-deprotection strategy is often employed. The amino group of 2-bromo-5-fluoroaniline is first protected, commonly as an acetamide. This protected intermediate is then nitrated, and the protecting group is subsequently removed via hydrolysis to yield the final product. This multi-step process generally provides higher purity and more reliable outcomes[1][7].

[Click to download full resolution via product page](#)


Caption: Synthesis via Amino Group Protection.

Experimental Protocol: Protected Synthesis[7][8]

- Protection: React 2-bromo-5-fluoroaniline with an amino protecting reagent like acetic anhydride to form N-(2-bromo-5-fluorophenyl)acetamide[1][8].
- Nitration: Add the protected acetamide (1 part by weight) to concentrated sulfuric acid (6.5 parts)[8]. Cool the mixture and add fuming nitric acid (0.4 parts) dropwise, maintaining the temperature between 20-30 °C for 1 hour[8]. Pour the reaction onto ice to precipitate the nitrated intermediate[8].
- Deprotection: Add the N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide intermediate (1 part) to dilute hydrochloric acid (15%, 4 parts)[8]. Heat the mixture to 100 °C and maintain for 3 hours to facilitate hydrolysis[8]. Cool the solution to below 40 °C and collect the product via centrifugation[8].
 - Reported Purity: >98%[8]

Chemical Reactivity and Synthetic Applications

The utility of **2-bromo-5-fluoro-4-nitroaniline** as an intermediate stems from the distinct reactivity of its functional groups.

[Click to download full resolution via product page](#)

Caption: Key Reactions of **2-Bromo-5-fluoro-4-nitroaniline**.

Reduction of the Nitro Group

A primary transformation is the reduction of the electron-withdrawing nitro group to a primary amine, yielding **2-bromo-5-fluoro-1,4-benzenediamine**^[1]. This reaction is fundamental for introducing a new nucleophilic site, enabling further synthetic modifications such as amide bond formation or the construction of heterocyclic rings. Catalytic hydrogenation using catalysts like palladium or nickel is a common and efficient method for this conversion^[1].

Nucleophilic Aromatic Substitution (SNAr)

The aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the powerful electron-withdrawing effect of the nitro group. This group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction^[1]. This allows for the displacement of one of the halogen atoms (typically bromine) by a variety of nucleophiles, providing a route to introduce new substituents onto the aromatic core.

Role in Drug Discovery

This intermediate is instrumental in creating libraries of diverse compounds for high-throughput screening in drug discovery programs[1]. By strategically modifying the parent structure through the reactions described above, medicinal chemists can systematically explore structure-activity relationships (SAR) to develop new therapeutic agents with enhanced biological activity or improved physicochemical properties[1].

Spectroscopic Data

While full spectral data should be obtained on a per-batch basis, published data can serve as a reference.

- ^1H NMR (400 MHz, DMSO-d6): δ 8.26 (d, $J=8.0$ Hz, 1H), 7.07 (brs, 2H), 6.62 (d, $J=9.6$ Hz, 1H)[2].
- Other Techniques: Analytical data including HPLC, LC-MS, and UPLC are typically available from commercial suppliers to confirm purity and identity[9].

Safety, Handling, and Storage

As with any laboratory chemical, **2-Bromo-5-fluoro-4-nitroaniline** must be handled with appropriate care.

Hazard Identification:[3][4]

- GHS Classification: Warning.
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Personal Protective Equipment (PPE):[5][10]

- Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation[5][10].
- Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles with side-shields, and a lab coat[5][10].
- For exposures exceeding limits, a suitable particle respirator may be required[5].
- Avoid contact with skin and eyes. Wash hands thoroughly after handling[5][10].

First Aid Measures:[5]

- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
- Always show the Safety Data Sheet (SDS) to the attending medical professional[5].

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place[5].
- For long-term stability, refrigeration is recommended[3].

Conclusion and Future Perspectives

2-Bromo-5-fluoro-4-nitroaniline is more than a simple chemical; it is a testament to the power of functional group interplay in designing strategic molecular intermediates. Its well-defined reactivity and role as a precursor to important pharmaceuticals like Tezacaftor solidify its value in modern drug development. Future explorations may leverage its unique substitution pattern in the synthesis of novel agrochemicals or in the development of advanced materials, such as

those with specific optoelectronic properties[1]. The continued refinement of its synthesis will remain a critical factor in the economic viability and accessibility of the life-saving medicines derived from it.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 [chemicalbook.com]
- 3. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 [sigmaaldrich.com]
- 4. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. 2-Bromo-5-fluoro-4-nitroaniline – Biotuva Life Sciences [biotuva.com]
- 7. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 8. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 9. 952664-69-6|2-Bromo-5-fluoro-4-nitroaniline|BLD Pharm [bldpharm.com]
- 10. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: A Pivotal Intermediate in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1526599#2-bromo-5-fluoro-4-nitroaniline-cas-number-952664-69-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com